TMRM

Overview

Description

It accumulates in the mitochondrial matrix in a ΔΨm-dependent manner due to its positive charge, emitting orange-red fluorescence (λEx/λEm ≈ 548/573 nm) when bound to mitochondrial membranes or lipids. TMRM is membrane-permeant and reversibly redistributes based on ΔΨm, making it ideal for live-cell imaging and dynamic assessments of mitochondrial health . Its applications span detecting early fibrosis (via elevated ΔΨm in liver mitochondria) , monitoring depolarization in neurodegenerative models , and evaluating drug-induced mitochondrial toxicity .

Preparation Methods

Synthetic Routes and Reaction Conditions: TMRM is synthesized through a series of chemical reactions involving the introduction of methyl ester groups to the tetramethylrhodamine structure. The synthesis typically involves the esterification of tetramethylrhodamine with methanol in the presence of an acid catalyst. The reaction conditions include maintaining a controlled temperature and pH to ensure the successful formation of the methyl ester derivative.

Industrial Production Methods: In industrial settings, this compound is produced in larger quantities using optimized reaction conditions to ensure high yield and purity. The process involves the use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH. The final product is purified through techniques such as crystallization and chromatography to obtain the desired quality .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.

Reduction: The compound can also participate in reduction reactions, resulting in reduced forms of this compound.

Substitution: this compound can undergo substitution reactions where functional groups on the molecule are replaced with other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and physical properties .

Scientific Research Applications

Tetramethylrhodamine methyl ester (TMRM) is a fluorescent dye widely used to study mitochondrial function in living cells . It is particularly useful for measuring mitochondrial membrane potential (ΔΨm) kinetics in single cells using conventional fluorescence microscopes . this compound is considered a reliable probe because it is less prone to artifacts associated with mitochondrial membrane binding or inhibition of the electron transport chain .

Scientific Research Applications of this compound

This compound has a variety of applications in scientific research, including:

- Mitochondrial Morphology Quantification: this compound is suitable for automated mitochondrial morphology quantification . It can be used with epifluorescence microscopy to evaluate mitochondrial morphology parameters .

- Mitochondrial Membrane Potential Measurement: this compound is used to measure ΔΨm kinetics in single cells . It is also used to assess mitochondrial membrane potential and ROS levels in live rat cortical neurons .

- Apoptosis Studies: this compound can induce apoptosis in cultured hippocampal neurons at higher concentrations (0.5 & 2.5 µM) .

- In vivo studies: Two-photon microscopy has allowed the use of this compound in in vivo studies .

- Heterogeneity Studies: this compound-based super-resolution microscopy has confirmed the existence of a broad ΔΨm heterogeneity within the same mitochondrion .

Detailed Applications

- Assessment of Mitochondrial Membrane Potential: this compound is used to determine ΔΨm in cells . The method involves loading cells with this compound and measuring fluorescence intensities in mitochondrial regions using fluorescence microscopy . Changes in this compound fluorescence indicate alterations in ΔΨm .

- Cell Co-Culture Studies: this compound can be used in cell co-cultures to differentiate and analyze different cell types . For example, in co-cultures of cancer cells and macrophages, this compound fluorescence can be analyzed to distinguish and quantify each cell type using image segmentation based on Hoechst staining .

- Drug Resistance Analysis: this compound fluorescence has been used to detect the mitochondrial permeability transition (MPT) and myocyte contracture .

Case Study: this compound-Induced Apoptosis in Hippocampal Neurons

This compound's effect on cell survivability was tested on cultured hippocampal neurons . Cell survivability was approximately 80% in control solutions. Exposure to low concentrations of this compound (50–200 nM) for 1 hour was not significantly different from controls, but higher concentrations (0.5 & 2.5 µM) induced substantially greater cell death . The slow response time indicated apoptosis rather than necrosis .

| This compound Concentration | Exposure Time | Cell Survivability |

|---|---|---|

| Control | 1 hr | ~80% |

| 50–200 nM | 1 hr | Not significantly different from controls |

| 0.5 & 2.5 µM | 1 hr | Substantially greater cell death |

This compound Redistribution

Mechanism of Action

TMRM exerts its effects by accumulating in active mitochondria with intact membrane potentials. The accumulation is driven by the electrochemical gradient across the mitochondrial membrane. Healthy mitochondria maintain a difference in electrical potential between the interior and exterior of the organelle, referred to as the membrane potential. This compound, being a cationic dye, is attracted to the negatively charged interior of the mitochondria. Upon loss of the mitochondrial membrane potential, this compound accumulation ceases, and the signal dims or disappears .

Comparison with Similar Compounds

Below is a detailed comparison with structurally or functionally related probes:

TMRM vs. Safranin

- Mechanism : Both are cationic dyes sensitive to ΔΨm, but safranin exhibits higher sensitivity to subtle ΔΨm changes. For instance, safranin detected greater ΔΨm fluctuations in response to mitochondrial substrates and inhibitors compared to this compound .

- Toxicity : Safranin mildly inhibits uncoupled mitochondrial respiration (e.g., FCCP-stimulated oxygen consumption), whereas this compound has negligible effects on respiration .

- Applications : this compound is preferred for long-term live-cell imaging due to lower phototoxicity, while safranin is suited for high-sensitivity, short-term assays .

This compound vs. Thioflavin T (ThT)

- Specificity: ThT, another cationic dye, accumulates in mitochondria but shows diffuse cytoplasmic fluorescence, suggesting lower specificity for ΔΨm compared to this compound .

- Localization : this compound localizes distinctly to mitochondria, while ThT’s signal overlaps with cytoplasmic compartments, complicating interpretation .

This compound vs. MitoTracker Probes (MTG, CMXRos)

- ΔΨm Dependence : MitoTracker Green (MTG) binds mitochondrial lipids independently of ΔΨm, serving as a mitochondrial mass marker. In contrast, this compound’s accumulation is ΔΨm-dependent .

- Fixation Compatibility : MitoTracker Red CMXRos covalently binds mitochondrial proteins, allowing fixation, while this compound leaks out after cell permeabilization .

This compound vs. DiBAC4(3)

Key Research Findings

Sensitivity in Disease Models

- In early liver fibrosis (F1 stage), this compound uptake increased, reflecting elevated ΔΨm, while mitochondrial morphology remained intact. By contrast, advanced fibrosis (F3) showed mitochondrial structural damage .

- In neurons, this compound reliably detected ΔΨm without genotype-dependent artifacts, underscoring its robustness in neurodegenerative studies .

Toxicity Screening

- This compound fluorescence decreased in response to neurotoxicants (e.g., rotenone), correlating with mitochondrial dysfunction. Antioxidants like deferoxamine restored ΔΨm, validated by this compound .

- Nicardipine, a calcium-channel blocker, unexpectedly increased this compound fluorescence, suggesting ΔΨm hyperpolarization—a finding specific to this compound-based assays .

Protocol Considerations

- Extracellular this compound must be present during imaging to stabilize intracellular fluorescence. Improper mixing after dye addition or high illumination intensity causes artifacts .

Data Tables

Table 1: Comparative Properties of ΔΨm-Sensitive Dyes

Table 2: this compound Response in Toxicity Models

Biological Activity

Tetramethylrhodamine methyl ester (TMRM) is a fluorescent dye widely used in biological research, particularly for assessing mitochondrial membrane potential (). This compound has gained significant attention due to its ability to selectively accumulate in mitochondria, making it an invaluable tool for studying mitochondrial function and dynamics.

This compound operates primarily through two modes: quenching and non-quenching .

- Quenching Mode : In this mode, cells are loaded with a high concentration of this compound, which accumulates in the mitochondrial matrix. The fluorescence of this compound is quenched as it aggregates within the matrix. When mitochondrial depolarization occurs, this compound leaks out, leading to an increase in cytoplasmic fluorescence.

- Non-Quenching Mode : At lower concentrations (5–20 nM), this compound accumulates in the mitochondria without quenching. Here, mitochondrial depolarization results in a decrease in fluorescence signal, allowing for sensitive measurements of changes in .

Applications in Research

This compound is utilized extensively in various research settings:

- Mitochondrial Function Studies : It is commonly used to measure kinetics in live cells using fluorescence microscopy. Recent advancements include its application in two-photon microscopy and super-resolution microscopy, enabling detailed studies of mitochondrial heterogeneity .

- Toxicology Assessments : this compound has been employed to assess mitochondrial toxicity induced by various agents, including high glucose levels which can lead to mitochondrial calcium overload and subsequent cell death .

- Cellular Dynamics : Studies have demonstrated that this compound can reveal dynamic changes in mitochondrial morphology and function under different physiological and pathological conditions .

Comparative Studies

Recent comparative studies have highlighted the effectiveness of this compound relative to other fluorescent probes:

| Fluorescent Probe | Sensitivity to | Application |

|---|---|---|

| This compound | High | Mitochondrial potential measurement |

| Mitotracker Red CMXros | Moderate | Mitochondrial morphology analysis |

| Mitotracker Green FM | Low | General mitochondrial studies |

These findings suggest that this compound is superior for integrated analysis of both mitochondrial potential and morphology compared to other probes .

Study 1: Mitochondrial Dysfunction in Diabetes

In a study examining the effects of high glucose on mitochondrial function, researchers utilized this compound to measure changes in . The results indicated significant depolarization associated with increased reactive oxygen species (ROS) production, highlighting the role of this compound as a critical tool for understanding metabolic diseases .

Study 2: Cancer Cell Metabolism

Another study focused on the role of this compound in assessing mitochondrial function in cancer cells. By measuring , researchers were able to demonstrate how certain therapeutic agents induce mitochondrial depolarization, leading to apoptosis. This underscores the utility of this compound in cancer research, particularly for evaluating drug efficacy .

Chemical Reactions Analysis

Mitochondrial Accumulation and Fluorescence Dynamics

TMRM accumulates in mitochondria due to the negative charge of the matrix, which drives its partitioning across the inner membrane. This process is governed by the Nernst equation for distribution of charged molecules across a membrane potential gradient:

where is the mitochondrial membrane potential, is the gas constant, is temperature, and is Faraday’s constant .

Key Observations:

-

At low concentrations (5–20 nM), this compound fluorescence decreases with mtMP depolarization due to dye leakage .

-

At high concentrations (>500 nM), this compound undergoes quenching in the mitochondrial matrix. Depolarization causes unquenching, leading to a paradoxical increase in cytoplasmic fluorescence .

-

Transient fluorescence peaks occur during rapid mtMP collapse due to unquenching of matrix-bound this compound .

Toxicological Interactions

At micromolar concentrations , prolonged exposure induces apoptosis in neurons, as shown in studies with rat hippocampal cultures:

-

EC₅₀ for apoptosis : ~500 nM

-

Kinetics : Requires >30 minutes of exposure; shorter durations (e.g., 5 minutes) induce apoptosis in 15% of cells .

-

Mechanism : Correlated with intracellular Ca²⁺ elevation and mitochondrial dysfunction, though direct chemical reactivity with cellular components is not detailed .

Preparation and Solubilization

This compound is typically prepared in dimethyl sulfoxide (DMSO):

-

Stock solution : 10 mM in DMSO (25 mg dissolved in 5 mL DMSO) .

-

Working concentration : Diluted to 100 μM in cell culture medium .

Comparison with Other Probes

Limitations in Chemical Reaction Data

The provided sources focus on this compound’s biological applications rather than conventional chemical reactivity. Key gaps include:

-

Synthesis pathways : No details on chemical synthesis or degradation pathways.

-

Redox interactions : No evidence of redox activity or reactions with reactive oxygen species.

-

Metabolism : No studies on enzymatic modification or metabolic pathways.

Experimental Considerations

-

Concentration-dependent effects : Respiratory rates (LEAK/OXPHOS) remain unaffected at ≤4 µM but decline at 5 µM .

-

Instrumentation : Requires specialized fluorescence modules (e.g., Fluorescence-Sensor Green) for real-time tracking .

-

Controls : Parallel CCCP-treated assays are recommended to account for plasma membrane potential artifacts .

Q & A

Basic Research Questions

Q. What are standard protocols for using TMRM to assess mitochondrial membrane potential (ΔΨm) in cultured cells?

this compound is typically applied at 10–200 nM concentrations, incubated for 20–30 minutes at 37°C, followed by fluorescence microscopy or flow cytometry. For adherent cells (e.g., HEK or MH7A), pre-treatment with TNF-α may be required to induce mitochondrial stress. Post-staining, cells are washed to remove extracellular dye, and fluorescence intensity is quantified using software like FlowJo. Normalization against CCCP-treated controls (10 µM) is critical to isolate mitochondrial-specific signals from plasma membrane artifacts .

Q. How should this compound fluorescence intensity be quantified and normalized in heterogeneous cell populations?

Use region-of-interest (ROI) analysis in microscopy or gating strategies in flow cytometry to differentiate subpopulations. For example, in T cell studies, baseline this compound intensity is normalized to pre-oligomycin treatment values. Data should be expressed as median fluorescence intensity (MFI) ± SEM, with statistical validation via Student’s t-test or ANOVA for multi-group comparisons .

Advanced Research Questions

Q. How can plasma membrane potential artifacts confound this compound-based ΔΨm measurements, and how are they controlled?

Plasma membrane depolarization alters this compound uptake, leading to false ΔΨm readings. To mitigate this, parallel experiments with CCCP (a mitochondrial uncoupler) are run. The valid ΔΨm signal is calculated as total this compound fluorescence – CCCP-treated fluorescence. Confocal microscopy or high-content imaging with spectral unmixing further reduces cytosolic interference .

Q. What methodologies resolve conflicting this compound data across cell types or experimental conditions?

Discrepancies often arise from differences in dye loading efficiency or mitochondrial density. Calibrate this compound concentrations using dose-response curves for each cell type. For example, MH7A cells require 200 nM this compound under TNF-α stress, while neurons may need lower doses. Cross-validate with JC-1 or TMRE and perform mitochondrial mass normalization (e.g., using MTDR) .

Q. How is this compound integrated with multi-parametric assays (e.g., calcium imaging or metabolomics) without signal overlap?

Use sequential staining with non-overlapping probes (e.g., Fluo-4 for calcium) and spectral separation. In LC-MS/MS workflows, triggered MRM (this compound) enables simultaneous quantification of this compound and metabolites like ATP/ADP. For live-cell imaging, time-lapse protocols with washout steps between dyes prevent crosstalk .

Q. What advanced statistical models are used to analyze dynamic this compound redistribution in subcellular compartments?

High-content imaging paired with machine learning (e.g., morphological binning) classifies mitochondrial subtypes based on this compound spatial distribution. Fast Fourier transform (FFT) isolates intra-mitochondrial signals (e.g., IBM pools in muscle cells), while linear intensity analysis corrects for cytosolic-nuclear pooling. Data are expressed as post-/pre-treatment ΔΨm ratios .

Q. How do researchers validate this compound-based ΔΨm changes in genetic or pharmacological perturbation models?

In NPC2−/− cells, this compound fluorescence decreases by >50% under basal conditions (p<0.01). CRISPR/Cas9-edited models require concurrent measurement of mitochondrial mass (e.g., citrate synthase activity) to distinguish ΔΨm loss from organelle depletion. For pharmacological studies (e.g., FCCP or oligomycin), include kinetic staining curves to account for time-dependent dye leakage .

Q. Methodological Considerations Table

Properties

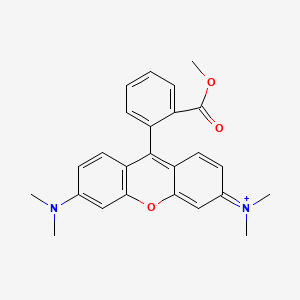

IUPAC Name |

[6-(dimethylamino)-9-(2-methoxycarbonylphenyl)xanthen-3-ylidene]-dimethylazanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25N2O3/c1-26(2)16-10-12-20-22(14-16)30-23-15-17(27(3)4)11-13-21(23)24(20)18-8-6-7-9-19(18)25(28)29-5/h6-15H,1-5H3/q+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAWRKBQQBUDAMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=CC=CC=C4C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25N2O3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.